molecular formula C2HFSi B14469935 Ethynylfluorosilane

Ethynylfluorosilane

Cat. No.: B14469935
M. Wt: 72.11 g/mol
InChI Key: GMUURXBNLNJECD-UHFFFAOYSA-N
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Description

Ethynyl(fluoro)silane is an organosilicon compound characterized by the presence of an ethynyl group (C≡C) and a fluorine atom attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with acetylene in the presence of a catalyst. This method typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions. Another method involves the reaction of fluorinated organosilicon compounds with acetylene or other alkynes under controlled conditions .

Industrial Production Methods: Industrial production of ethynyl(fluoro)silane often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and distillation to obtain high-purity products. The choice of raw materials, reaction conditions, and catalysts can significantly impact the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethynyl(fluoro)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various organosilicon compounds with different functional groups .

Scientific Research Applications

Ethynyl(fluoro)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethynyl(fluoro)silane exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluoro group enhances the compound’s stability and reactivity. These interactions can lead to the formation of stable intermediates and products, which are crucial for the compound’s applications in synthesis and materials science .

Properties

Molecular Formula

C2HFSi

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C2HFSi/c1-2-4-3/h1H

InChI Key

GMUURXBNLNJECD-UHFFFAOYSA-N

Canonical SMILES

C#C[Si]F

Origin of Product

United States

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